molecular formula C11H10BrClF2O B14057801 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14057801
M. Wt: 311.55 g/mol
InChI Key: TVFSZTIRCFYBJL-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common approach is the bromomethylation of a difluoromethyl-substituted aromatic compound, followed by chlorination and subsequent ketone formation. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The bromomethyl and difluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the combination of bromomethyl, difluoromethyl, and chloropropanone functional groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H10BrClF2O

Molecular Weight

311.55 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-(difluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O/c1-6(13)10(16)7-2-3-8(5-12)9(4-7)11(14)15/h2-4,6,11H,5H2,1H3

InChI Key

TVFSZTIRCFYBJL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)CBr)C(F)F)Cl

Origin of Product

United States

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